molecular formula C11H13FN2O2 B8311755 Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate

Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate

Cat. No. B8311755
M. Wt: 224.23 g/mol
InChI Key: CMWFLMIZTYSWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 5-fluoro-6-pyrrolidin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H13FN2O2/c1-16-11(15)8-6-9(12)10(13-7-8)14-4-2-3-5-14/h6-7H,2-5H2,1H3

InChI Key

CMWFLMIZTYSWNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N2CCCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.7 g of methyl 2-chloro-5-fluoro-6-(pyrrolidin-1-yl)nicotinate in 15 mL of N,N-dimethylformamide, 0.38 g of tetrakis(triphenylphosphine)palladium(0) and 1.4 mL of triethylamine were added at room temperature, and 0.37 mL of formic acid was dropped thereto. The mixture was stirred at 80 to 90° C. for 2 hours 30 minutes under a nitrogen atmosphere. After cooling to room temperature, water and ethyl acetate were added to the reaction mixture, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, and the resultant solution was washed with a saturated aqueous sodium chloride solution. To the organic layer, a mixed solvent of chloroform:methanol was added, the organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. To the resultant residue, a mixed solvent of diethyl ether:ethyl acetate (1:2) was added, the insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by flash silica gel column chromatography using an eluent of chloroform to obtain 1.3 g of methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate as a light yellow solid.
Quantity
1.7 g
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reactant
Reaction Step One
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1.4 mL
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reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
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0.38 g
Type
catalyst
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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